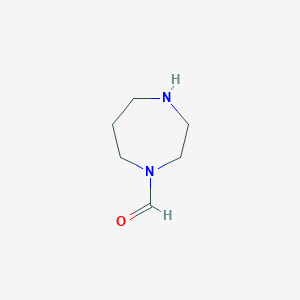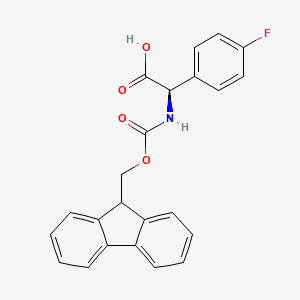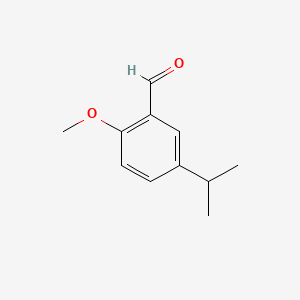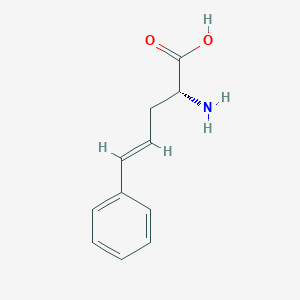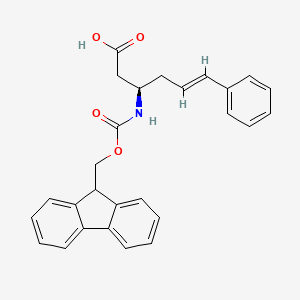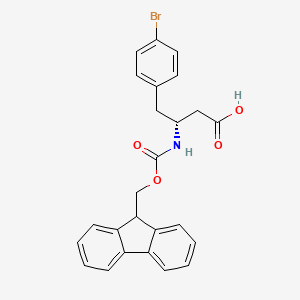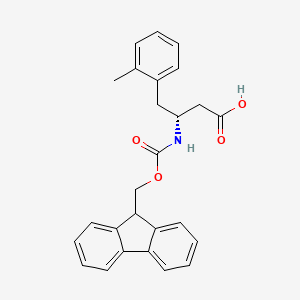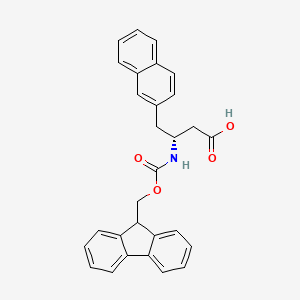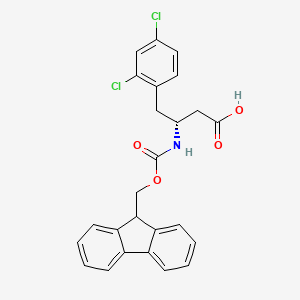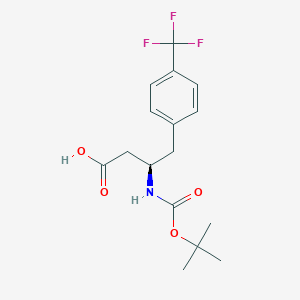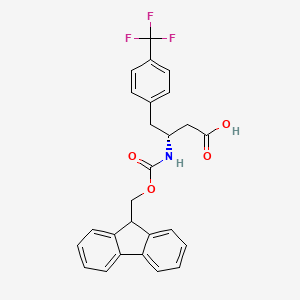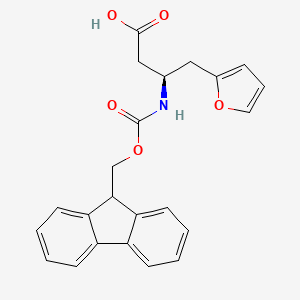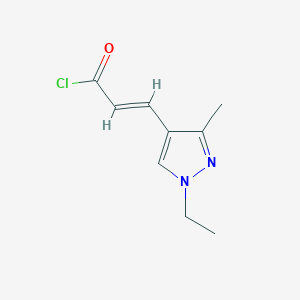
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride: is an organic compound that features a pyrazole ring substituted with ethyl and methyl groups, connected to an acryloyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride group. The general reaction scheme is as follows:
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acrylic acid+SOCl2→(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The acryloyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of various addition products.
Polymerization Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Addition Reactions: Electrophiles such as halogens or nucleophiles such as Grignard reagents under controlled temperature conditions.
Polymerization: Initiators such as radical initiators (e.g., azobisisobutyronitrile) under inert atmosphere conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Addition Products: Formed from addition reactions to the double bond.
Polymers: Formed from polymerization reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the synthesis of functional polymers with specific properties.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the conjugation of biomolecules for the development of bioconjugates with specific functions.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific properties, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactive acryloyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various molecules, potentially altering their biological activity or physical properties. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
Comparison with Similar Compounds
- (2E)-3-(1-Methyl-3-phenyl-1H-pyrazol-4-YL)-acryloyl chloride
- (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acrylic acid
- (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acrylamide
Comparison:
- Reactivity: (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride is more reactive than its acid and amide counterparts due to the presence of the acryloyl chloride group.
- Applications: While the acid and amide derivatives may have applications in different fields, the acryloyl chloride derivative is particularly useful in organic synthesis and polymer chemistry due to its high reactivity.
Properties
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNCHZYAVOJMK-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
